

Reproducibility of Published Findings on BMS-817399: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-817399

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the published preclinical and clinical findings on **BMS-817399**, a C-C chemokine receptor type 1 (CCR1) antagonist formerly under investigation for the treatment of rheumatoid arthritis (RA). The objective is to present the available data in a structured format to facilitate an assessment of the reproducibility of the initial findings.

Executive Summary

BMS-817399 is a potent and selective CCR1 antagonist that demonstrated promising preclinical activity. However, a Phase II proof-of-concept clinical trial in patients with moderate to severe rheumatoid arthritis failed to show clinical efficacy, despite evidence of target engagement. This guide summarizes the key preclinical data from the primary publication by Santella et al. in the Journal of Medicinal Chemistry (2014) and the publicly available results of the clinical trial (NCT01404585). A significant limitation in assessing the full reproducibility of the clinical findings is the absence of a peer-reviewed publication of the complete clinical trial results; the available data is from a conference abstract. To date, no independent studies replicating either the preclinical or clinical findings have been identified.

Preclinical Data Summary

The primary preclinical data for **BMS-817399** was published by Santella et al. in 2014. The key quantitative findings are summarized in the tables below.

In Vitro Potency and Selectivity

Assay	Target	Species	Ligand	IC50 (nM)	Source
Radioligand Binding	CCR1	Human	[125]MIP-1α	1	MedChemExpress
Chemotaxis	CCR1	Human	MIP-1α (CCL3)	6	MedChemExpress
Chemotaxis	CCR1	Human	RANTES (CCL5)	30 (approx.)	[1]
Pregnane X Receptor (PXR) Transactivation	PXR	Human	-	>25,000	Santella et al., 2014

Note: Specific Ki values were not detailed in the primary publication.

Pharmacokinetics in Preclinical Species

Species	Dosing Route	Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC (ng*h/mL)	Bioavailability (%)	Source
Rat	IV	2	-	-	1300	-	Santella et al., 2014
Rat	PO	10	1.0	1100	5000	77	Santella et al., 2014
Dog	IV	1	-	-	1200	-	Santella et al., 2014
Dog	PO	5	1.0	1800	8300	138	Santella et al., 2014
Monkey	IV	1	-	-	1300	-	Santella et al., 2014
Monkey	PO	5	2.0	1100	7300	112	Santella et al., 2014

Clinical Trial Data (NCT01404585)

A Phase II, multicenter, randomized, double-blind, placebo-controlled study was conducted to assess the efficacy and safety of **BMS-817399** in adults with active, moderate to severe rheumatoid arthritis with an inadequate response to methotrexate.[2] The results were presented in a conference abstract by Kivitz et al. at EULAR 2014.[3]

Key Findings:

- Primary Endpoint (ACR20 Response at Week 12): No statistically significant difference was observed between the **BMS-817399** treatment groups (200 mg and 400 mg twice daily) and

the placebo group.

- Secondary Endpoints: No significant improvements were seen in other efficacy measures, including ACR50, ACR70, and DAS28-CRP.
- Safety: **BMS-817399** was reported to be safe and well-tolerated.
- Target Engagement: Increased serum concentrations of CCR1 ligands (MIP-1 α and MIP-1 β) in the treatment groups confirmed target engagement.^[1]

Limitations: The absence of a full peer-reviewed publication prevents a detailed analysis of the patient demographics, statistical methods, and complete safety and efficacy data.

Comparison with Other CCR1 Antagonists

Several other CCR1 antagonists have been evaluated for the treatment of rheumatoid arthritis, with generally disappointing results in clinical trials. This context is important when evaluating the findings for **BMS-817399**.

Compound	Developer	Highest Development Stage (RA)	Outcome
BMS-817399	Bristol Myers Squibb	Phase II	Failed to demonstrate efficacy
CCX354-C	ChemoCentryx	Phase II	Showed some evidence of clinical activity
CP-481,715	Pfizer	Phase II	Failed to demonstrate efficacy
MLN3897	Millennium Pharmaceuticals	Phase II	Failed to demonstrate efficacy
AZD4818	AstraZeneca	Phase I	Discontinued for RA

The lack of efficacy of multiple CCR1 antagonists in RA suggests that either the target is not as critical in the human disease as preclinical models suggest, or that the antagonists developed to date have not had the required pharmacological properties for clinical success.

Experimental Protocols

CCR1 Radioligand Binding Assay (Adapted from Santella et al., 2014)

- Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing human CCR1.
- Radioligand: [¹²⁵I]-labeled MIP-1 α .
- Procedure:
 - Cell membranes were prepared from the CCR1-expressing HEK293 cells.
 - Membranes were incubated with the radioligand and varying concentrations of **BMS-817399** in a binding buffer.
 - Non-specific binding was determined in the presence of a high concentration of an unlabeled CCR1 ligand.
 - After incubation, the bound and free radioligand were separated by filtration.
 - The amount of bound radioactivity was quantified using a gamma counter.
- Data Analysis: IC₅₀ values were calculated by non-linear regression analysis of the competition binding curves.

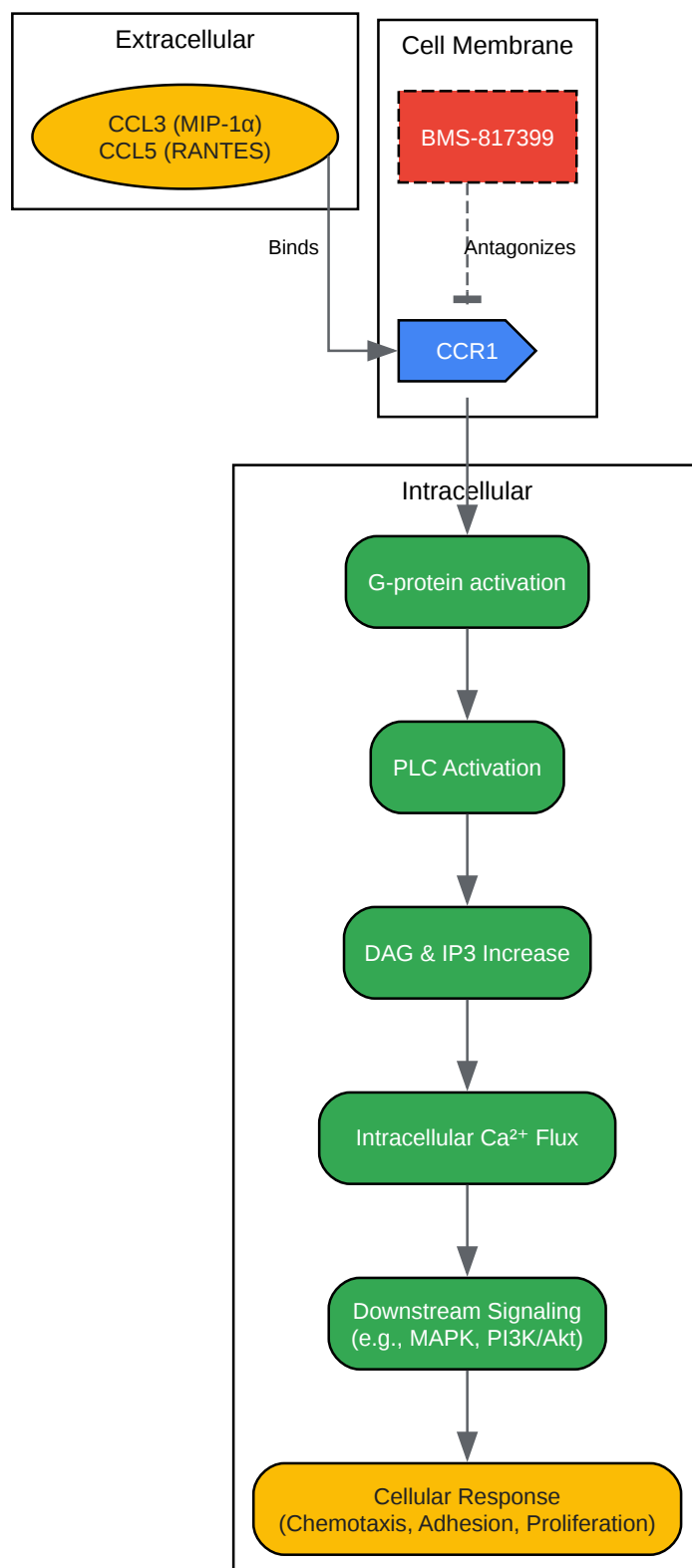
Chemotaxis Assay (Adapted from Santella et al., 2014)

- Cell Line: Human monocytic cell line (e.g., THP-1) endogenously expressing CCR1.
- Chemoattractant: Recombinant human MIP-1 α (CCL3) or RANTES (CCL5).
- Apparatus: Multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

- Procedure:
 - Cells were pre-incubated with varying concentrations of **BMS-817399** or vehicle control.
 - The chemoattractant was placed in the lower chamber.
 - The pre-treated cells were placed in the upper chamber.
 - The chamber was incubated to allow cell migration through the membrane towards the chemoattractant.
 - Migrated cells in the lower chamber were quantified.
- Data Analysis: IC50 values were determined by measuring the concentration of **BMS-817399** that inhibited cell migration by 50%.

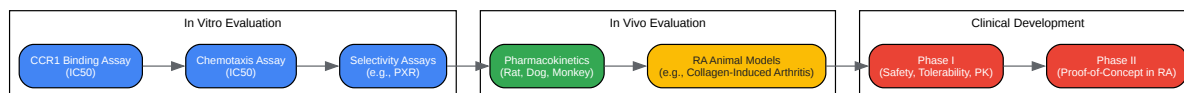
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: General signaling pathway of CCR1 activation and its inhibition by **BMS-817399**.



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Caption: Preclinical to clinical development workflow for **BMS-817399**.

Conclusion

The preclinical data for **BMS-817399** demonstrated that it is a potent and selective CCR1 antagonist with favorable pharmacokinetic properties in animal models. These findings were likely reproducible within the developing organization, leading to its advancement into clinical trials. However, the crucial step of translating these preclinical findings into clinical efficacy was not successful. The lack of clinical efficacy, despite evidence of target engagement, raises significant questions about the role of CCR1 in established rheumatoid arthritis.

The reproducibility of the clinical outcome—a lack of efficacy—is a critical point. While there are no independent studies to confirm this, the consistent failure of other CCR1 antagonists in similar clinical settings lends weight to this finding. For researchers in the field, the story of **BMS-817399** and other CCR1 antagonists serves as a case study in the challenges of translating preclinical findings for complex inflammatory diseases. Future research in this area should focus on understanding the discrepancies between animal models and human disease, and perhaps exploring the role of CCR1 in different stages or subsets of rheumatoid arthritis.

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- To cite this document: BenchChem. [Reproducibility of Published Findings on BMS-817399: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606257#reproducibility-of-published-findings-on-bms-817399]

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